(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle formula, or 3D conformation.
Synthesis Analysis
This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, their conditions, and the yield of the product.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, etc. are determined.Scientific Research Applications
Aldose Reductase Inhibitory Activity
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione and its derivatives have been studied extensively for their aldose reductase inhibitory activity. This is particularly significant in the context of diabetic complications. Optically active and racemic variants of this compound have demonstrated potent inhibitory effects on aldose reductase both in vitro and in vivo, with the 2S,4S isomers being more potent than their corresponding stereoisomers. These findings highlight the compound's potential therapeutic applications in preventing complications like cataracts and polyol accumulation in diabetes (Unno et al., 1995), (Yamaguchi et al., 1994).
Cytotoxicity and ROS Generation
Selenium-containing derivatives of this compound have demonstrated significant cytotoxic activity in vitro. This indicates potential applications in cancer therapy. For instance, certain derivatives showed considerable cytotoxicity against the A549 cancer cell line, suggesting their potential as anticancer agents. The mechanism of action for these compounds may involve reactive oxygen species (ROS) generation (Novotortsev et al., 2021).
Synthesis and Structural Analysis
The compound has been a subject of extensive research in the field of organic synthesis and structural analysis. For instance, studies have focused on its synthesis as an intermediate in drug production, revealing important aspects of its molecular structure and conformation. This research underpins the compound's potential utility in various therapeutic applications (Chen et al., 2010).
Potential in Antiarrhythmic Activity
A series of spiro-[chroman-4,4'-imidazolidine]-2',5'-diones, closely related to (2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione, were synthesized and evaluated for antiarrhythmic activity. Among these compounds, some showed more effectiveness than reference agents in animal models, suggesting potential applications in treating arrhythmias (Matsukura et al., 1992).
Safety And Hazards
The safety and potential hazards associated with the compound are assessed. This includes its toxicity, flammability, environmental impact, etc.
Future Directions
Based on the results of the above analyses, researchers propose future directions. This could include potential applications of the compound, further reactions to be explored, modifications to its structure to improve its properties, etc.
Please consult with a chemistry professional or researcher for more specific and detailed analysis.
properties
IUPAC Name |
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-6-5-12(10(16)14-11(17)15-12)8-4-7(13)2-3-9(8)18-6/h2-4,6H,5H2,1H3,(H2,14,15,16,17)/t6-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQTHCVAGBRFY-INWYIAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145569 | |
Record name | Spiro(4H-1-benzopyran-4,4'-imidazolidone)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-, (2R-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |
CAS RN |
102916-95-0 | |
Record name | 2-Methylsorbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102916950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(4H-1-benzopyran-4,4'-imidazolidone)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-, (2R-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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